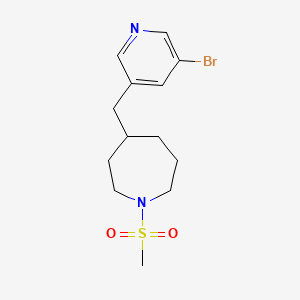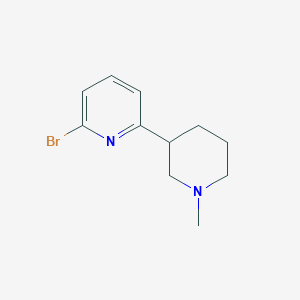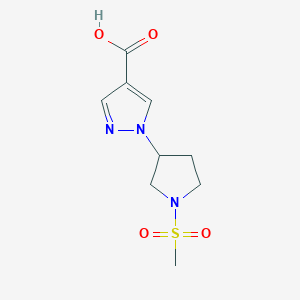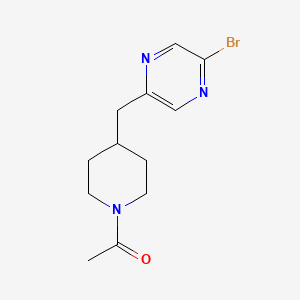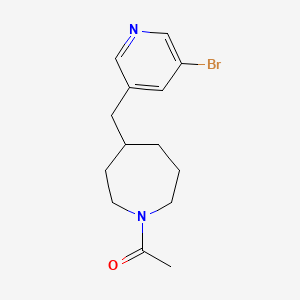
1-Fluoro-2-(prop-2-yn-1-yl)-4-(trifluoromethyl)benzene
Overview
Description
1-Fluoro-2-(prop-2-yn-1-yl)-4-(trifluoromethyl)benzene, also known as 1-fluoro-2-propenyl-4-trifluoromethylbenzene, is a fluorinated compound with a wide range of applications in scientific research. It is used as a reagent in organic synthesis, as a catalyst in organic reactions, and as a pharmaceutical intermediate. This compound has a number of unique properties that make it useful in many fields, including organic chemistry, biochemistry, and pharmaceuticals.
Scientific Research Applications
Photochemical Studies
1-Fluoro-2-(trifluoromethyl)benzene has been extensively studied in the field of photochemistry. Research has shown that the fluorescence spectra of this compound, along with its isomers, are significantly influenced by various wavelengths and pressures. Studies demonstrate that the compound's fluorescent emission can be enhanced or quenched under different conditions, revealing valuable insights into its photophysical processes (Al-ani, 1973).
Chemical Reactions and Synthesis
The compound plays a critical role in various chemical reactions and synthesis processes. For instance, it has been used in the fluorination of 1,3-bis-(trifluoromethyl)benzene, leading to the formation of aromatic products with distinct mechanistic implications and potential reaction pathways (Parsons, 1972).
Material Science Applications
In the field of materials science, derivatives of 1-fluoro-2-(trifluoromethyl)benzene have been explored for their mesomorphic properties. These studies contribute to the understanding of phase transition temperatures and the stability of certain phases in liquid crystals and related materials (Dabrowski et al., 1995).
Polymer Research
In polymer research, the compound has been used for synthesizing hyperbranched poly(arylene ether)s, demonstrating its utility in creating materials with high molecular weight and excellent thermal stability. This research contributes significantly to developing advanced polymers with specific desired properties (Banerjee et al., 2009).
Advanced Material Synthesis
The compound is also utilized in synthesizing advanced materials like soluble fluoro-polyimides. These materials are known for their excellent thermal stability, low moisture absorption, and high hygrothermal stability, making them valuable for various industrial applications (Xie et al., 2001).
properties
IUPAC Name |
1-fluoro-2-prop-2-ynyl-4-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F4/c1-2-3-7-6-8(10(12,13)14)4-5-9(7)11/h1,4-6H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODNZVCVUVAEBHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCC1=C(C=CC(=C1)C(F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Fluoro-2-(prop-2-yn-1-yl)-4-(trifluoromethyl)benzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




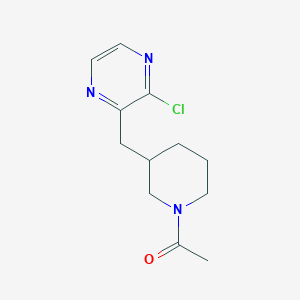



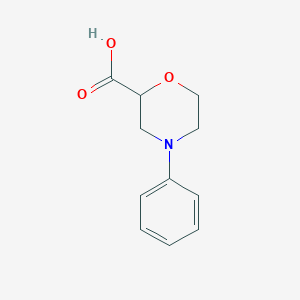
![(6-Methyl-1',2',3',4',5',6'-hexahydro-[2,4']bipyridinyl-4-yl)-pyrimidin-2-yl-amine](/img/structure/B1399247.png)
